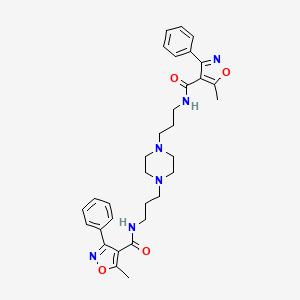![molecular formula C16H15Cl2N3O4S B5182838 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, also known as DNPS, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPS is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl group of this compound and the active site of target proteins. This covalent bond can lead to inhibition of enzyme activity or alteration of protein structure and function. This compound has been shown to bind to a variety of enzymes, including proteases, kinases, and phosphatases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, this compound has been shown to inhibit the activity of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of the kinase AKT, which is involved in cell signaling pathways that regulate cell growth and survival.
实验室实验的优点和局限性
One advantage of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of specific proteins in cellular processes or disease states. Additionally, this compound can be conjugated to other molecules, such as fluorescent dyes or affinity tags, to facilitate imaging or purification studies.
One limitation of using this compound in lab experiments is its potential for off-target effects. Because this compound can bind to a variety of enzymes and proteins, it is important to carefully control experimental conditions and confirm the specificity of this compound binding. Additionally, this compound may not be suitable for all experimental systems, as its effects may be influenced by factors such as pH, temperature, and the presence of other molecules.
未来方向
There are several future directions for research on 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of new this compound derivatives with improved specificity or activity against specific proteins or enzymes. Another area of interest is the use of this compound as a tool for investigating protein-protein interactions, as this compound can be conjugated to other proteins or peptides to facilitate interaction studies. Additionally, this compound may have potential applications in drug discovery, as it can be used to screen for compounds that inhibit specific enzymes or proteins.
合成方法
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-nitroaniline in the presence of piperazine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been used in a variety of scientific research applications, including as a molecular probe for studying the structure and function of proteins. This compound has been shown to bind specifically to the active site of certain enzymes, making it a useful tool for investigating enzyme activity and inhibition. Additionally, this compound has been used as a fluorescent probe in imaging studies, as it can be conjugated to other molecules and used to visualize specific cellular structures or processes.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-1-6-15(18)16(11-12)26(24,25)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(22)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZUIQANDKONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)

![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
![1-(2-methylphenyl)-4-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5182768.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)
![1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5182787.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![N-(3-chlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5182800.png)
![12-(2,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5182801.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)
![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)